2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
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Overview
Description
The compound “2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrazol group, and an amine group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group could act as a nucleophile in reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase the compound’s electronegativity and potentially influence its solubility .Scientific Research Applications
Polymer Photovoltaics
Research involving similar structures has shown potential applications in polymer photovoltaics. For instance, compounds integrating fluorophenyl and thienopyrazine units have been synthesized for their optical and electrochemical properties, contributing to the development of polymer-based photovoltaic devices. These materials aim to decrease band-gaps compared to previous copolymers, indicating a direction for enhancing solar cell efficiency through molecular engineering (Li et al., 2010).
Crystal Structure Analysis
Another area of application is in the field of crystallography, where the structural analysis of related compounds has been conducted. For example, the crystal structure of compounds with a central pyrazole ring highlighted interactions such as N—H⋯S, N—H⋯F, and C—H⋯F, which are significant for understanding molecular conformations and designing new materials with desired properties (Abdel-Wahab et al., 2013).
Heterocyclic Compound Synthesis
The synthesis and exploration of heterocyclic compounds using fluorophenyl units have also been reported. These studies involve creating novel pyrazolopyrimidine, pyrazolotriazine, and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, showcasing the versatility of fluorophenyl-containing compounds in synthesizing diverse heterocyclic structures with potential pharmaceutical applications (Rateb, 2014).
Antimicrobial Activity
Moreover, the antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has been studied, indicating the potential of fluorophenyl derivatives in developing new antimicrobial agents. These studies highlight the compound's role in generating structurally diverse libraries with varied biological activities (Gad-Elkareem et al., 2011).
Structural Characterization and Synthesis
The structural characterization and synthesis of isoxazoline derivatives, involving fluorophenyl units, have been explored for their potential antibacterial properties, further emphasizing the compound's relevance in medicinal chemistry and drug discovery (Shah & Desai, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUYYBPAEDQPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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